molecular formula C28H32ClN3O5S2 B2822048 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216496-22-8

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2822048
CAS No.: 1216496-22-8
M. Wt: 590.15
InChI Key: KAHRQADISPJINZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure, and biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H31ClN4O4S2C_{26}H_{31}ClN_{4}O_{4}S_{2}, with a molecular weight of approximately 509.64 g/mol. The structure includes a thieno[2,3-c]pyridine moiety fused with a sulfonamide and a benzamide group, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Research has indicated that compounds containing the dihydroquinoline structure exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation in various tumor types. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Al-Suwaidan et al., 2016MCF-7 (Breast Cancer)15Apoptosis induction
Mohamed et al., 2016HeLa (Cervical Cancer)10Caspase activation
El-Sayed et al., 2017A549 (Lung Cancer)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticonvulsant Activity

Compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been reported to exhibit anticonvulsant effects. The mechanism involves modulation of GABAergic transmission in the central nervous system .

Case Study: Anticonvulsant Efficacy

A study conducted on animal models demonstrated that the compound reduced seizure frequency and duration significantly compared to control groups. The study utilized the pentylenetetrazole-induced seizure model, indicating a potential for development as an anticonvulsant agent.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2.ClH/c1-3-30-17-15-22-24(18-30)37-27(25(22)28(33)36-4-2)29-26(32)20-11-13-21(14-12-20)38(34,35)31-16-7-9-19-8-5-6-10-23(19)31;/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRQADISPJINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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